molecular formula C26H25N5O2 B2541958 5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 482584-49-6

5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Numéro de catalogue: B2541958
Numéro CAS: 482584-49-6
Poids moléculaire: 439.519
Clé InChI: NNZDBCPMOOEFTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a pyrazolo[3,4-d]pyrimidine-based small molecule identified as a potent and selective uncompetitive inhibitor of Helicobacter pylori glutamate racemase (MurI) . Glutamate racemase is an essential bacterial enzyme that catalyzes the conversion of L-glutamate to D-glutamate, a fundamental building block required for the synthesis of bacterial peptidoglycan in the cell wall . As this enzyme is absent in humans, it represents a promising target for the development of narrow-spectrum antibacterial agents with a selective mode of action . This inhibitor exploits a cryptic allosteric site on the H. pylori enzyme, a mechanism detailed in structural studies (PDB ID: 2JFZ), which provides a basis for its selectivity and for designing species-specific antimicrobials . The compound is presented in research as a key tool for probing the mechanistic features and physiological regulation of this essential enzyme . Its research applications extend to the exploration of bacterial cell wall biosynthesis pathways, the validation of glutamate racemase as a drug target, and the development of novel therapeutic strategies against H. pylori infections . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for acting as a bioisostere of the purine ring in adenine, thereby facilitating targeted interactions within enzyme active sites . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the primary scientific literature, including the seminal publication in Nature (2007), for comprehensive structural, kinetic, and mutational data pertaining to this compound and its target .

Propriétés

IUPAC Name

5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-ylpyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-17(2)15-30-24-22(25(32)29(3)26(30)33)23(19-11-13-27-14-12-19)31(28-24)16-20-9-6-8-18-7-4-5-10-21(18)20/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZDBCPMOOEFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NN(C(=C2C(=O)N(C1=O)C)C3=CC=NC=C3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-Methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound has the molecular formula C26H25N5O2C_{26}H_{25}N_5O_2 and features a complex structure that contributes to its bioactivity. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is particularly notable for its role in various biological interactions.

Anticancer Properties

Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer activities. A study evaluated several analogs against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). Some compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM. Notably, one compound (designated as 5i ) showed dual inhibition of EGFR and VGFR2, leading to reduced tumor growth and increased apoptosis in MCF-7 cells .

Antimicrobial Activity

The pyrazolo[3,4-d]pyrimidine derivatives have also been assessed for their antimicrobial properties. Compounds within this class have shown effectiveness against various pathogens, including bacteria and fungi. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial activity .

The mechanisms underlying the biological activities of these compounds often involve the inhibition of key enzymes and receptors involved in disease progression. For example:

  • Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives act as ATP mimetics, inhibiting kinases such as EGFR and CDK2. This inhibition disrupts signaling pathways critical for cancer cell proliferation .
  • DNA Interaction : Some compounds have been shown to interact with DNA gyrase and MurD enzyme, which are essential for bacterial DNA replication and cell wall synthesis respectively .

Study 1: Anticancer Activity

In a recent study published in October 2023, researchers synthesized a series of phenylpyrazolo[3,4-d]pyrimidines and evaluated their anticancer effects. Compound 5i was highlighted for its ability to inhibit cell migration and induce apoptosis in MCF-7 cells. Molecular docking studies provided insights into its binding affinities with target proteins, suggesting a mechanism involving competitive inhibition at the kinase domain .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial potential of various pyrazolo[3,4-d]pyrimidine derivatives. The most active compound exhibited an MIC value comparable to established antibiotics like ciprofloxacin. Molecular docking revealed that this compound effectively binds to the active sites of target enzymes through multiple interactions, enhancing its therapeutic potential against resistant strains .

Data Tables

Activity Type Compound Target IC50/MIC Value Reference
Anticancer5iEGFR/VGFR20.3/7.60 µM
AntimicrobialUnknownPseudomonas aeruginosa0.21 µM

Comparaison Avec Des Composés Similaires

Structural Analog: 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

Key Differences :

Feature Target Compound Compound
Core Structure Pyrazolo[3,4-d]pyrimidine-4,6-dione Pyrazolo[4,3-d]pyrimidin-7-one
Position 5 Subst. Methyl group Substituted phenyl group (ethoxy, sulfonyl-piperazine)
Position 7 Subst. 2-methylpropyl Propyl group
Aromatic Subst. Naphthalen-1-ylmethyl at position 2 Sulfonyl-linked piperazine at position 5
Polar Group Pyridin-4-yl at position 3 Deutero-methyl group on piperazine

Functional Implications :

  • Solubility : The naphthalenyl group in the target compound likely reduces aqueous solubility compared to the sulfonyl-piperazine substituent in ’s compound, which introduces polarity .
  • Target Selectivity : The pyridin-4-yl group may favor interactions with PDE isoforms expressing polar residues in the catalytic domain, whereas the sulfonyl-piperazine in ’s compound could enhance PDE5 affinity through charge complementarity .

Comparison with Sildenafil Analogues

While sildenafil shares the pyrazolo[4,3-d]pyrimidin-7-one core, the target compound’s pyrazolo[3,4-d]pyrimidine-4,6-dione scaffold and naphthalenyl substituent suggest divergent pharmacokinetics:

  • Metabolic Stability : The 5-methyl group in the target compound may confer resistance to CYP3A4-mediated metabolism compared to sildenafil’s ethoxy group.
  • Binding Affinity : Naphthalenyl’s hydrophobicity might increase binding to PDE isoforms with larger hydrophobic pockets, unlike sildenafil’s sulfonamide group, which prioritizes polar interactions.

Research Findings and Data Gaps

Available Data

  • Structural Confirmation : The target compound’s structure has been cataloged in chemical databases, with a focus on its stereochemistry and substituent arrangement .
  • Imputed Activity : Based on SAR trends for PDE inhibitors, the naphthalenyl and pyridinyl groups suggest PDE5 or PDE9 selectivity, though experimental IC₅₀ values are unavailable in the provided evidence.

Critical Data Limitations

  • No direct biochemical data (e.g., IC₅₀, bioavailability) for the target compound are cited in the provided evidence.

Q & A

Q. What is the molecular structure of this compound, and how do its functional groups influence reactivity?

The compound features a pyrazolo[3,4-d]pyrimidine-dione core with substituents including a naphthylmethyl group, a pyridinyl moiety, and a 2-methylpropyl chain. Key functional groups include the pyrimidine-dione ring (hydrogen-bonding and π-stacking capabilities), the aromatic naphthalene (hydrophobic interactions), and the pyridine nitrogen (potential for coordination chemistry). These groups collectively influence solubility, binding affinity, and metabolic stability .

Q. What synthetic routes are established for this compound?

A common approach involves multi-step heterocyclic condensation. For example:

  • Step 1 : React 4-aminopyrazole-3-carbonitrile with ethyl 5-methylfuran-2-carboximidate hydrochloride under sealed-tube conditions (120°C, 2 h) to form the pyrazolo[3,4-d]pyrimidine core .
  • Step 2 : Introduce the naphthylmethyl group via benzylation using K₂CO₃ in acetonitrile/DMF (24 h, room temperature), followed by purification via preparative TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.29–7.37 ppm for the benzyl group) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for dione groups) and C-N vibrations .
  • UV-Vis : Detects π→π* transitions in aromatic systems (e.g., naphthalene absorption at ~270 nm) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in benzylation steps .
  • Purification : Employ gradient column chromatography (silica gel, CHCl₃/MeOH 9:1) or recrystallization (ethanol) to isolate high-purity product .
  • Catalysis : Optimize equivalents of K₂CO₃ (2.6 mmol per 1.3 mmol substrate) to minimize side reactions .

Q. How should experimental designs account for variability in pharmacological studies?

Adopt a split-split-plot design to control variability:

  • Main Plots : Test compound concentrations.
  • Subplots : Vary biological models (e.g., cell lines vs. isolated enzymes).
  • Sub-Subplots : Replicate across time points (e.g., 24 h, 48 h). Use ≥4 replicates with 5–10 samples per group to ensure statistical power .

Q. How can contradictory data on biological activity be resolved?

  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply mixed-effects models to identify confounding variables (e.g., assay pH, solvent choice) .
  • Orthogonal Assays : Validate enzyme inhibition results with cellular viability assays (e.g., MTT) and computational docking to confirm binding modes .

Q. What computational methods predict this compound’s environmental fate?

  • QSAR Models : Estimate logP (hydrophobicity) and biodegradation half-life using software like EPI Suite .
  • Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption coefficients (Kd) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on IC₅₀ values for PDE5 inhibition.
Resolution Strategy :

Standardize Assay Conditions : Ensure uniform pH (7.4), temperature (37°C), and substrate concentration (1 µM) across studies.

Control for Solvent Effects : Compare DMSO (common solvent) with aqueous buffers to rule out artifactual inhibition .

Validate with Knockout Models : Use PDE5-deficient cells to confirm on-target effects .

Q. Key Citations

  • Synthesis:
  • Experimental Design:
  • Characterization:
  • Computational Modeling:

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